molecular formula C10H26N4 B3055023 N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine CAS No. 62787-29-5

N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine

Cat. No.: B3055023
CAS No.: 62787-29-5
M. Wt: 202.34 g/mol
InChI Key: YCWVTMPODMQZHM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-[2-(dimethylamino)ethyl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H26N4/c1-13(2)9-10-14(7-3-5-11)8-4-6-12/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWVTMPODMQZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978450
Record name N~1~-(3-Aminopropyl)-N~1~-[2-(dimethylamino)ethyl]propane-1,3-diamine
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Molecular Weight

202.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62787-29-5
Record name N1-(3-Aminopropyl)-N1-[2-(dimethylamino)ethyl]-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62787-29-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Aminopropyl)-N-(2-(dimethylamino)ethyl)propane-1,3-diamine
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Record name N~1~-(3-Aminopropyl)-N~1~-[2-(dimethylamino)ethyl]propane-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine
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Preparation Methods

Catalytic Hydrogenation of Nitrile Intermediates

A widely reported strategy involves the catalytic hydrogenation of nitrile precursors. The Chinese patent CN101817753B outlines a two-step process for synthesizing bis(3-aminopropyl)amine, which shares structural similarities with the target compound. Adapting this method, acrylonitrile reacts with ammonia over a molecular sieve catalyst (e.g., NaY zeolite) at 40–60°C to form N-(2-cyanoethyl)-3-aminopropionitrile. Subsequent hydrogenation using Raney nickel or palladium catalysts at 80–120°C under 3–5 MPa H₂ pressure yields the amine.

For N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine, modifying the starting materials to include dimethylaminoethyl groups is critical. Patent WO2002006209A1 suggests that introducing pre-functionalized alkyl chains via intermediates like N1,N3-bis(2-aminoethyl)propane-1,3-diamine enables selective alkylation. By substituting a portion of ammonia with dimethylamine during the nitrile formation step, researchers achieve partial dimethylation prior to hydrogenation.

Key Reaction Conditions:

  • Temperature: 50–80°C (nitrilation), 100–120°C (hydrogenation)
  • Catalysts: Ni/Al₂O₃, Pd/C, or Ru/C
  • Yield: 70–85%

Alkylation of Primary Amines

Alkylation represents a direct route to install dimethylaminoethyl and aminopropyl groups. The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N',N'-dimethylpropane-1,3-diamine, as described in PMC4025572, demonstrates the utility of alkylating amines with bromo- or chloroalkanes. For the target compound, 3-(dimethylamino)-1-propylamine reacts with 1,3-dibromopropane in ethanol under reflux, followed by amination with excess ammonia.

A variation from patent CN103333073B employs continuous-flow reactors to enhance selectivity. By maintaining a molar ratio of 1:1.2 (diamine to alkylating agent) and using K₂CO₃ as a base, side reactions such as over-alkylation are minimized. Post-reaction purification via vacuum distillation or ion-exchange chromatography ensures high purity (>98%).

Optimized Parameters:

  • Solvent: Ethanol or tetrahydrofuran
  • Base: K₂CO₃ or triethylamine
  • Reaction Time: 6–12 hours
  • Yield: 65–78%

Reductive Amination of Ketones

While less common, reductive amination offers a pathway to asymmetrical diamines. Academic studies in PMC6268466 highlight the use of H₂ and transition-metal catalysts to couple carbonyl compounds with amines. For instance, reacting 3-dimethylaminopropionaldehyde with 1,3-propanediamine in the presence of Pd/C and H₂ (1–2 MPa) produces the target amine.

This method’s advantage lies in its compatibility with sensitive functional groups. However, controlling regioselectivity remains challenging. As reported in ACS Chemical Reviews, chiral ligands such as BINAP or Segphos improve enantiomeric excess but require precise stoichiometry.

Critical Factors:

  • Catalyst: Pd/C, Rh/Al₂O₃
  • Ligands: (S)-BINAP, DTBM-Segphos
  • Yield: 50–60% (unoptimized)

Gabriel Synthesis with Phthalimide Intermediates

The Gabriel synthesis, detailed in PMC4025572, provides a protective-group strategy. Phthalimide-protected amines are alkylated and subsequently deprotected. For example:

  • React phthalimide with 1,3-dibromopropane to form N-(3-bromopropyl)phthalimide.
  • Alkylate with 2-(dimethylamino)ethylamine.
  • Deprotect using hydrazine to yield the primary amine.

This method avoids over-alkylation but involves multi-step purification. Yields range from 60–75%, with scalability limited by hydrazine handling.

Comparison of Methods

Method Yield Purity Scalability Complexity
Catalytic Hydrogenation 70–85% >95% High Moderate
Alkylation 65–78% 90–98% High Low
Reductive Amination 50–60% 85–90% Moderate High
Gabriel Synthesis 60–75% 88–92% Low High

Catalytic hydrogenation and alkylation are preferred for industrial applications due to scalability and cost-effectiveness. Reductive amination and Gabriel synthesis serve niche roles in producing enantiomerically pure or functionally complex variants.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes involving polyamines.

    Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Enzyme Inhibition

N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT)
  • Structure: Lacks dimethyl groups on the N-propyl amino moiety.
  • Function: Acts as a noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT).
  • Comparison : The addition of dimethyl groups in PDAT (N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) enhances INMT inhibition potency compared to PAT, highlighting the role of N-methylation in modulating enzyme interactions .
  • Key Data :

    Compound IC₅₀ (INMT Inhibition)
    PAT Higher IC₅₀
    PDAT Lower IC₅₀
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine
  • Structure: Contains a cyclohexyl group instead of the 2-(dimethylamino)ethyl moiety.
  • Function: Inhibits aminoglycoside-modifying enzyme ANT(2′).
  • The target compound’s dimethylaminoethyl group may favor interactions with eukaryotic enzymes due to its smaller size .

Alkyl Chain Length and Antimicrobial Activity

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (APDA)
  • Structure: Features a dodecyl (C12) chain instead of the dimethylaminoethyl group.
  • Function : Exhibits potent antimicrobial activity, ranked higher than didecyldimethylammonium chloride (DDAC) .
  • Comparison : The long alkyl chain in APDA enhances membrane disruption in microbes. The target compound’s shorter substituents reduce hydrophobicity, likely diminishing antimicrobial efficacy but improving solubility for pharmaceutical applications .
  • Key Data: Compound Antimicrobial Activity Ranking APDA 1st Target Compound Not reported (inferior)

Electronic and Steric Effects in Diamine Derivatives

3-(Dimethylamino)-1-propylamine (DMAPA)
  • Structure : Simpler linear diamine (C₅H₁₄N₂) without branching.
  • Function : Used in surfactants and polymer production.
  • Comparison : The target compound’s branching introduces steric hindrance, reducing coordination flexibility but increasing stability in metal complexes. DMAPA’s linear structure favors rapid chelation .
N-(4-Chlorobenzyl)propane-1,3-diamine
  • Structure : Substituted with a chlorobenzyl group.
  • Function: Potential pharmaceutical intermediate.
  • Comparison: The aromatic chlorobenzyl group introduces electron-withdrawing effects, altering reactivity compared to the target compound’s electron-rich dimethylaminoethyl group .

Structural Analogues in Coordination Chemistry

N,N′-Bis(3-aminopropyl)ethylenediamine
  • Structure: Ethylenediamine core with two 3-aminopropyl arms.
  • Function : Used in synthesizing macrocyclic ligands.
  • Comparison: The target compound’s asymmetric substitution (vs. symmetric arms in bis-aminopropyl derivatives) may create unique metal-binding sites for selective catalysis .

Biological Activity

N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine, commonly referred to as DAPDA, is a chemical compound with significant biological activity. Its molecular formula is C10H26N4C_{10}H_{26}N_{4} with a molecular weight of approximately 202.34 g/mol. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Basic Information

PropertyValue
CAS Number 62787-29-5
Molecular Formula C10H26N4
Molecular Weight 202.34 g/mol
EC Number 263-732-1
Synonyms This compound; SCHEMBL9601462

Structure

The structural formula of DAPDA reveals its amine functionalities, which are crucial for its biological interactions. The presence of multiple amine groups suggests potential for hydrogen bonding and interaction with various biological molecules.

DAPDA exhibits biological activity primarily through its interaction with cellular components. Research indicates that compounds with similar structures can act as chelators for metal ions, particularly copper (Cu), which is essential for several enzymatic processes in cells. For instance, studies have shown that amine-rich compounds can inhibit mitochondrial cytochrome c oxidase by causing cellular copper deficiency in human promyelocytic leukemia cells (HL-60) .

Case Studies

  • Copper Chelation and Cytotoxicity : A study demonstrated that DAPDA's ability to chelate copper leads to reduced activity of cytochrome c oxidase, resulting in increased cytotoxicity in cancer cell lines . This effect highlights the potential of DAPDA as an anti-cancer agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of DAPDA analogs, showing that they could mitigate oxidative stress in neuronal cells by modulating reactive oxygen species (ROS) levels . This suggests therapeutic potential in neurodegenerative diseases.
  • Antimicrobial Activity : Research has indicated that DAPDA and related compounds demonstrate antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the amine groups' interactions .

Pharmacological Applications

Given its biological activities, DAPDA has potential applications in:

  • Cancer Therapy : As a copper chelator, it may serve as a lead compound for developing new anti-cancer drugs.
  • Neuroprotection : Its ability to reduce oxidative stress positions it as a candidate for treating neurodegenerative conditions.
  • Antimicrobial Agents : The compound's efficacy against bacteria could be explored further for developing new antibiotics.

Q & A

Q. What are the optimized synthetic routes for producing high-purity N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine?

The compound is synthesized via nucleophilic substitution between 1,3-diaminopropane and methylamine derivatives under controlled conditions. Continuous flow reactors are recommended to ensure efficient mixing and heat transfer, minimizing side reactions like oligomerization . Purification involves fractional distillation or crystallization to achieve >95% purity, with monitoring via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this polyamine’s structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming amine group positions and branching. For example, the secondary amine at the dimethylaminoethyl group shows distinct splitting patterns in ¹H NMR . Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation, while infrared (IR) spectroscopy identifies N-H stretching vibrations (~3300 cm⁻¹) and tertiary amine peaks (~2800 cm⁻¹) .

Q. How does this compound’s reactivity compare to other polyamines like spermidine or spermine?

Unlike spermidine (two primary amines, one secondary) or spermine (four amines), this compound has three amines: two primary and one tertiary (dimethylaminoethyl group). This increases its nucleophilicity and chelation capacity, making it more reactive in crosslinking applications (e.g., epoxy resins) but less stable in acidic conditions due to tertiary amine protonation .

Q. What are its primary applications in biomedical research?

It serves as a crosslinker for protein modification (e.g., antibody-drug conjugates) due to its bifunctional amine groups. In drug delivery, it forms pH-sensitive micelles via tertiary amine protonation in acidic environments (e.g., tumor microenvironments) . It is also a precursor for enzyme inhibitors targeting aminoglycoside-modifying enzymes (e.g., ANT(2′)) .

Q. Which solvents and storage conditions are optimal for maintaining stability?

Store under inert gas (argon/nitrogen) at 4°C in anhydrous solvents like dichloromethane or tetrahydrofuran. Avoid aqueous solutions at pH < 6, where protonation of tertiary amines reduces solubility and accelerates degradation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?

Discrepancies in enzyme inhibition (e.g., ANT(2′) vs. APH(3′)) arise from structural variations in alkyl chain length and amine substitution. Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to model interactions with enzyme active sites . Validate findings with kinetic assays (e.g., spectrophotometric monitoring of ATP hydrolysis for ANT(2′)) .

Q. What experimental design considerations are critical for studying its role in non-competitive enzyme inhibition?

Design dose-response curves with varying substrate concentrations to distinguish non-competitive (Vmax decreases, Km unchanged) vs. competitive inhibition. Use Lineweaver-Burk plots and confirm via X-ray crystallography or cryo-EM to visualize inhibitor-enzyme binding sites . Include positive controls (e.g., known inhibitors like N-cyclohexyl derivatives) .

Q. How can computational methods improve retrosynthesis planning for derivatives of this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to predict feasible pathways. For example, substituting methylamine with ethylenediamine in flow reactors could yield branched analogs. Validate predictions with density functional theory (DFT) calculations to assess thermodynamic feasibility .

Q. What strategies mitigate challenges in quantifying trace impurities during synthesis?

Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) for sensitivity. Use internal standards (e.g., deuterated analogs) to correct matrix effects. For metal contaminants, inductively coupled plasma MS (ICP-MS) detects ppm-level residues .

Q. How does the compound’s chelation behavior impact its use in metal-catalyzed reactions?

The tertiary amine’s steric hindrance reduces coordination with transition metals (e.g., Cu²⁺) compared to primary amines. However, in alkaline conditions, it stabilizes Pd nanoparticles for Suzuki-Miyaura couplings. Characterize coordination via cyclic voltammetry and X-ray absorption spectroscopy (XAS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine
Reactant of Route 2
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N-(3-aminopropyl)-N-[2-(dimethylamino)ethyl]propane-1,3-diamine

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